

Spectroscopic Data of Methyl 3-mercaptopropionate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3-mercaptopropionate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3-mercaptopropionate** (CAS No. 2935-90-2), a key reagent in various chemical syntheses.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of **Methyl 3-mercaptopropionate** is corroborated by the following spectroscopic data, which are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **Methyl 3-mercaptopropionate** typically exhibits three distinct signals corresponding to the different proton environments in the molecule.[3][4]

Chemical Shift (δ) in ppm	Multiplicity	Integration	Assignment
~3.70	Singlet	3H	-OCH ₃
~2.75	Triplet	2H	-CH ₂ -S
~2.60	Triplet	2H	-CH ₂ -C=O
~1.60	Triplet	1H	-SH

Solvent: CDCl₃. Instrument Frequency: 400 MHz.[3]

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments.[5][6]

Chemical Shift (δ) in ppm	Carbon Type	Assignment
~172.0	C=O	Ester Carbonyl
~51.8	CH ₃	Methoxy Carbon
~34.5	CH ₂	Carbon alpha to Carbonyl
~19.5	CH ₂	Carbon alpha to Sulfur

Solvent: CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Methyl 3-mercaptopropionate** shows characteristic absorption bands for the ester and thiol functional groups.[7][8][9]

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~2950	Medium	C-H	Alkyl Stretch
~2570	Weak	S-H	Thiol Stretch
~1740	Strong	C=O	Ester Carbonyl Stretch
~1440	Medium	C-H	Bend
~1170	Strong	C-O	Ester Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[\[10\]](#)

m/z	Relative Intensity	Assignment
120	High	[M] ⁺ (Molecular Ion)
89	Medium	[M - OCH ₃] ⁺
74	High	[CH ₂ =C(OH)OCH ₃] ⁺ (McLafferty Rearrangement)
59	Medium	[COOCH ₃] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as **Methyl 3-mercaptopropionate**.

NMR Spectroscopy

A generalized procedure for obtaining NMR spectra of a small organic molecule is as follows:
[\[11\]](#)[\[12\]](#)

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 3-mercaptopropionate** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer's probe.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse program (e.g., zg30). Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a concentrated sample.[\[11\]](#)
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans is typically required to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For a liquid sample, the IR spectrum can be obtained using the following thin-film method:[\[13\]](#)
[\[14\]](#)

- Sample Preparation: Place one to two drops of neat (undiluted) **Methyl 3-mercaptopropionate** onto the surface of a salt plate (e.g., NaCl or KBr).
- Cell Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.
- Data Acquisition: Place the "sandwich" in the spectrometer's sample holder and acquire the spectrum.
- Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used, where a small drop of the sample is placed directly on the ATR crystal.^[15]

Mass Spectrometry

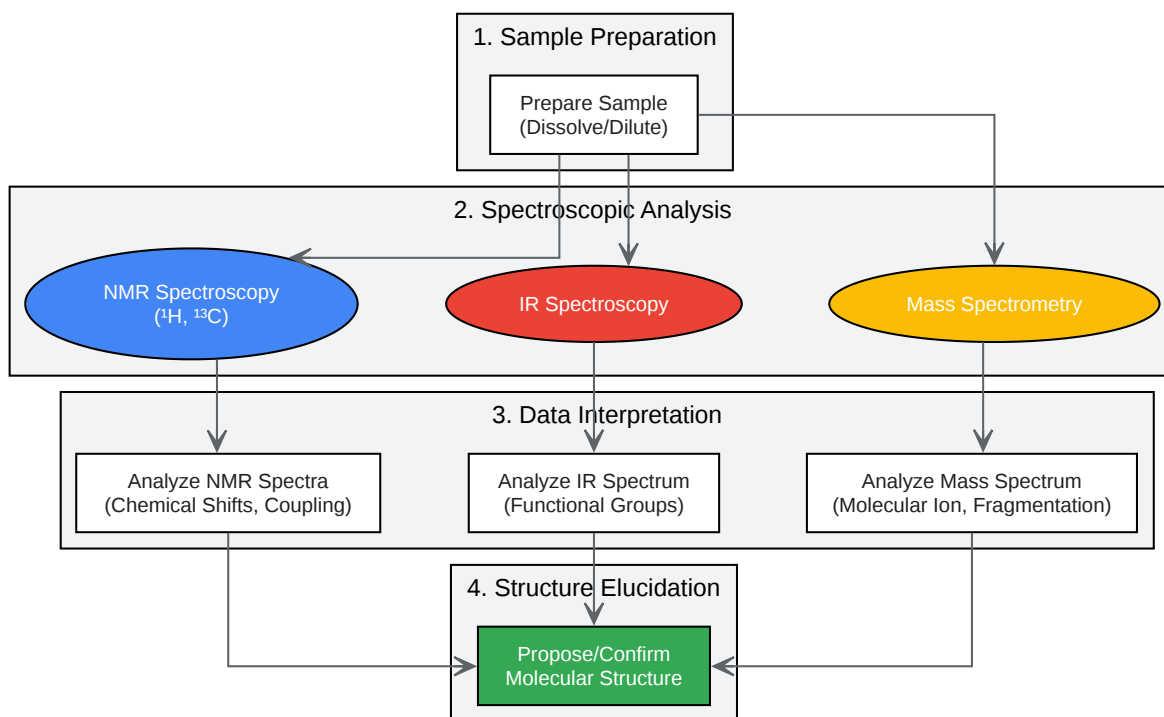
A general protocol for obtaining the mass spectrum of a volatile liquid using gas chromatography-mass spectrometry (GC-MS) is as follows:^[16]^[17]

- **Sample Preparation:** Prepare a dilute solution of **Methyl 3-mercaptopropionate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **Injection:** Inject a small volume (e.g., 1 μL) of the solution into the GC inlet, where the sample is vaporized.
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.
- **Ionization:** As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron impact (EI) is a common ionization method where high-energy electrons bombard the molecules, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z , generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic Analysis Workflow for an Organic Compound



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